Tandutinib Tandutinib Tandutinib, also known as MLN 518, is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. Tandutinib inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.
Brand Name: Vulcanchem
CAS No.: 387867-13-2
Catalog No.: VC1096107
InChI: InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)
SMILES: O=C(N1CCN(C2=C3C=C(OC)C(OCCCN4CCCCC4)=CC3=NC=N2)CC1)NC5=CC=C(OC(C)C)C=C5
Molecular Formula: C31H42N6O4
Molecular Weight: 562.7

Tandutinib

* For research use only. Not for human or veterinary use.

CAS No.: 387867-13-2

Inhibitors

Catalog No.: VC1096107

Molecular Formula: C31H42N6O4

Molecular Weight: 562.7

Purity: >98% (or refer to the Certificate of Analysis)

Tandutinib - 387867-13-2

CAS No. 387867-13-2
Product Name Tandutinib
IUPAC Name N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide
Synonyms MLN0518, MLN 518, MLN-518, MLN518, NSC726292, NSC 726292, NSC-726292, CT53518, CT-53518, CT 53518, D06005, D-06005, D 06005, Tandutinib
Molecular Formula C31H42N6O4
Molecular Weight 562.7
InChI InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)
InChIKey UXXQOJXBIDBUAC-UHFFFAOYSA-N
SMILES O=C(N1CCN(C2=C3C=C(OC)C(OCCCN4CCCCC4)=CC3=NC=N2)CC1)NC5=CC=C(OC(C)C)C=C5
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO, not in water
Description Tandutinib, also known as MLN 518, is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. Tandutinib inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.
  

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18.0152 g/mol